Aborenone
Overview
Description
Aclatonium Napadisilate is a cholinergic agonist that has been shown to stimulates endocrine and exocrine pancreatic secretion.
Scientific Research Applications
1. Modeling and Conformation in Oligofluorenes
A study by Marcon et al. (2006) utilized molecular modeling to investigate the packing and conformation of oligofluorene molecules, which are closely related to aborenone. This research provided insights into the conformational defects of the chains and explored the interaction potentials between fluorene and fluorenone units, crucial for understanding the material's properties in various applications (Marcon, V., van der Vegt, N. V. D., Wegner, G., & Raos, G., 2006).
2. Relations between Structure and Photophysical Properties
Lukes et al. (2009) conducted a systematic study on fluorenone, closely related to aborenone, focusing on the impact of the central keto defect on geometry and photophysical properties. This research is significant for designing optical materials and understanding excitation-relaxation phenomena in time-dependent optical experiments (Lukes, V., Šolc, R., Lischka, H., & Kauffmann, H., 2009).
3. Fluorenone–Thiophene-Based Donor–Acceptor Oligomers
Porzio et al. (2010) synthesized and studied oligomers alternating between thiophene and fluorenone residues, assessing their effect on electronic properties and packing. This research is pertinent to the development of materials for applications like photovoltaic cells, highlighting the role of fluorenone in close-packing induction (Porzio, W., Destri, S., Pasini, M., et al., 2010).
4. Intermolecular-Charge-Transfer-Induced Fluorescence Quenching
The study by Lin et al. (2016) delved into the fluorescence quenching of fluorenone in protic solvent, proposing charge transfer along the hydrogen bond in excited states. This research offers insights into the photochemical reactions and their impact on fluorescence, which is crucial for the development of photonic applications (Lin, T., Liu, X., Lou, Z., Hou, Y., & Teng, F., 2016).
5. Synthesis and Characterisation of Fluorenones
Shi and Glorius (2013) explored the synthesis of fluorenones, including aborenone, via an intramolecular oxidative acylation process. This study contributes to understanding the synthetic pathways of such compounds, which is important for their application in various fields (Shi, Z., & Glorius, F., 2013).
6. Nonlinear Optical Properties and Applications
Semin et al. (2021) reviewed the nonlinear optical (NLO) properties of fluorenone materials, emphasizing their applications in photonic and optoelectronic fields. This review provides comprehensive insights into the potential of these materials for applications like solar cells and sensors (Semin, S., Li, X., Duan, Y., & Rasing, T., 2021).
properties
CAS RN |
25465-81-0 |
---|---|
Product Name |
Aborenone |
Molecular Formula |
C30H46N2O14S2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(3S,3aS,5aS,5bS,7aR,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H48O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-24H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,27+,28-,29-,30+/m0/s1 |
InChI Key |
HELVYVGHOJPCEV-UHFFFAOYSA-L |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |
SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Canonical SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Appearance |
Solid powder |
Other CAS RN |
55077-30-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
acetyllactoylcholine-1,5-naphthalenedisulfonate aclatonium napadisilate TM 723 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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